

use of 5-Acetylpyridin-2(1H)-one as a catalyst in chemical reactions

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Compound of Interest

Compound Name: 5-Acetylpyridin-2(1H)-one

Cat. No.: B075563

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Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Catalytic Use of 5-Acetylpyridin-2(1H)-one

Upon a comprehensive review of available scientific literature, it has been determined that there is currently no documented use of **5-Acetylpyridin-2(1H)-one** as a catalyst in chemical reactions. The existing body of research primarily focuses on the synthesis and physicochemical properties of this compound and its derivatives.

While direct applications in catalysis are not reported, this document provides valuable information regarding the synthesis of related pyridine derivatives, which may be of interest for researchers exploring the potential of this class of compounds. The following sections detail a synthetic protocol for a structurally related compound, 4-acetylpyridine oxime, and provide a visual representation of the experimental workflow.

Experimental Protocol: Synthesis of a Related Pyridine Derivative

The following protocol describes the synthesis of 4-acetylpyridine oxime, a related compound, and is adapted from a standard organic synthesis procedure. This protocol is provided as a



representative example of the synthesis of acetylpyridine derivatives.

Table 1: Reagents and Materials

Reagent/Materi al	Molecular Formula	Molar Mass (g/mol)	Quantity	Notes
4-Acetylpyridine	C7H7NO	121.14	36.3 g (0.30 mol)	Distilled under reduced pressure before use.
Hydroxylamine hydrochloride	NH₂OH⋅HCl	69.49	25.0 g (0.36 mol)	97% purity.
Sodium hydroxide	NaOH	40.00	70 mL of 20% aq. soln.	
Water	H ₂ O	18.02	As required	Deionized.
Drierite (Anhydrous Calcium Sulfate)	CaSO ₄	136.14	As required	For drying.

Procedure:

- Preparation of Hydroxylamine Solution: Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water. Add this solution to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask.
- Reaction Initiation: To the magnetically stirred hydroxylamine solution, add 36.3 g (0.30 mol) of 4-acetylpyridine at once. A precipitate will form rapidly.
- Reaction and Precipitation: Stir the reaction mixture at 0–5°C for 2 hours.
- Isolation of Crude Product: Collect the precipitate by suction filtration and wash it with 500 mL of cold water. The crude product is a mixture of E- and Z-isomers of 4-acetylpyridine oxime.



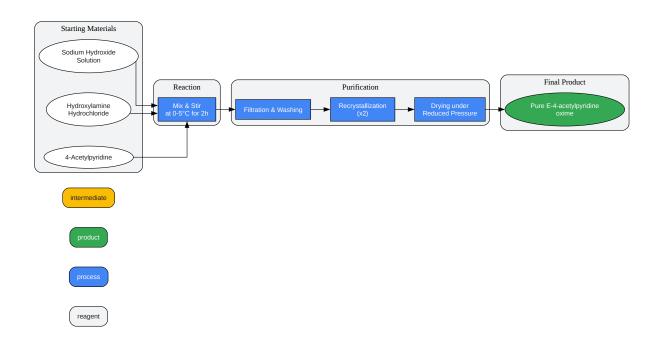
- Recrystallization for Pure E-isomer:
 - Dissolve the crude product in 600 mL of hot water in a 2-L Erlenmeyer flask.
 - Decant the hot solution from any undissolved residue.
 - Allow the supernatant to cool slowly to 30°C over 2-3 hours.
 - Collect the precipitate at this temperature by suction filtration.
 - Repeat the recrystallization process to obtain the pure E-oxime.
- Drying: Dry the final product under reduced pressure over Drierite to a constant weight.

Expected Yield: 27.1–28.3 g (66–69%) of pure E-4-acetylpyridine oxime.

Visualizing the Synthesis: Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-acetylpyridine oxime.





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Caption: Workflow for the synthesis of E-4-acetylpyridine oxime.







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